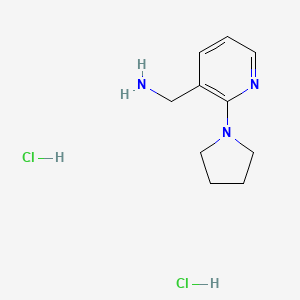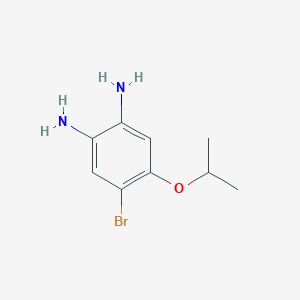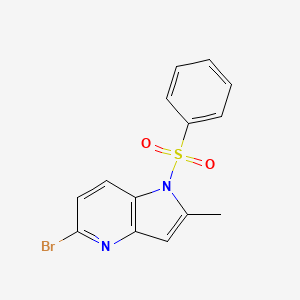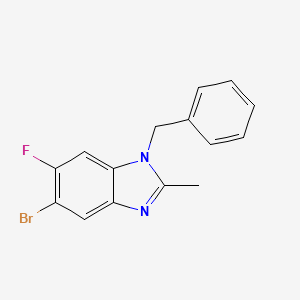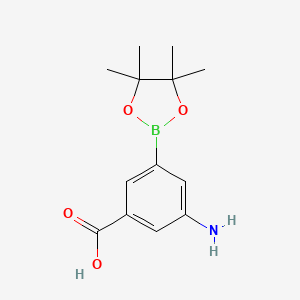
3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Overview
Description
“3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a chemical compound with the CAS Number: 1009094-73-8 . It has a molecular weight of 263.1 and is typically in the form of a powder .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-5-8(11(16)17)6-10(15)7-9/h5-7H,15H2,1-4H3,(H,16,17) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures have been used in Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 263.1 and a complex molecular formula of C13H18BNO4 .Scientific Research Applications
Organic Synthesis
3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic acid derivative, which is a crucial reagent in organic synthesis. It can be used for borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate, as well as hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Crystallography
This compound has potential applications in crystallography, where it can be used to grow single crystals suitable for X-ray crystallographic analysis. This is essential for determining the three-dimensional structures of organic compounds .
Biological Activity
Boronic acids have been investigated for their biological activities. They exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral properties among others. The specific compound may also have similar biological applications due to its boronic acid moiety .
Chemical Biology
In chemical biology, boronic acids serve as probes and sensors due to their ability to form reversible covalent bonds with diols and other entities. This property could be utilized in the development of new diagnostic tools or biological assays .
Therapeutics
Boronic acid derivatives are explored as therapeutic drugs due to their biochemical interactions. They can act as lipase inhibitors, HIV inhibitors, and have potential in insulin delivery systems and dopamine sensors .
Material Science
The compound’s borate and sulfonamide groups suggest its use as an organic intermediate in material science applications. It could be involved in the synthesis of materials with specific properties through nucleophilic and amidation reactions .
Sensing Applications
Boronic acids’ interaction with diols and strong Lewis bases like fluoride or cyanide anions makes them useful in various sensing applications. This compound could be part of sensors for detecting biological molecules or environmental analytes .
Catalysis
Some boronic acids can catalyze reactions such as the Huisgen cycloaddition reaction. The subject compound might also find use as a catalyst in similar chemical reactions due to its boronic acid component .
MilliporeSigma Springer BMC Chemistry Springer Wiley ResearchGate BMC Chemistry MDPI
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
properties
IUPAC Name |
3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-5-8(11(16)17)6-10(15)7-9/h5-7H,15H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBHIFVGVWWHIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



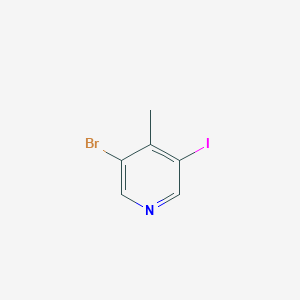
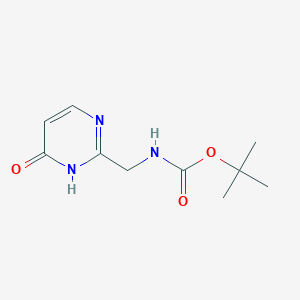
![2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine](/img/structure/B1528142.png)
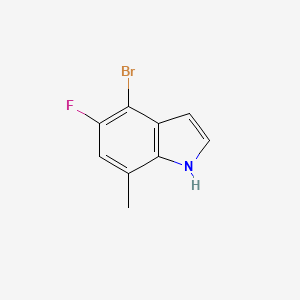
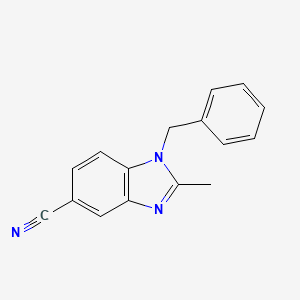

![Ethyl 2-[3-methyl-1-(nitromethyl)cyclopentyl]acetate](/img/structure/B1528152.png)
